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Core Science & Biosynthesis

Foundational

Precision Bioanalysis: Pharmacokinetics of Antazoline Using Deuterated Internal Standards

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Clinical Context Antazoline is a first-generation antihistamine possessing potent quinidine-like antiarrhythmic properties. Recently, it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Clinical Context

Antazoline is a first-generation antihistamine possessing potent quinidine-like antiarrhythmic properties. Recently, it has seen a clinical resurgence for the rapid pharmacological cardioversion of recent-onset atrial fibrillation (AF)[1]. Despite its long history in clinical practice, comprehensive human pharmacokinetic (PK) profiling was only recently achieved through the landmark ELEPHANT-I study[1].

To support ongoing clinical trials, therapeutic drug monitoring, and precision dosing, highly robust bioanalytical methods are required. This whitepaper details the development, mechanistic causality, and validation of a state-of-the-art LC-MS/MS methodology utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Antazoline-d5[2]—combined with eco-friendly Cloud-Point Extraction (CPE)[3].

The Pharmacokinetic Profile of Antazoline

Understanding the systemic disposition of antazoline is critical for establishing the analytical dynamic range of any LC-MS/MS assay. Following a single 100 mg intravenous dose of antazoline mesylate, the drug exhibits rapid distribution and a relatively short half-life[1]. Hepatic biotransformation is extensive, driven primarily by the CYP2D6 isoform, yielding over 15 distinct metabolites before renal clearance[4].

PK_Pathway Dose Intravenous Antazoline (100 mg) Plasma Systemic Circulation (Vss = 315 L) Dose->Plasma Rapid Distribution Liver Hepatic Metabolism (CYP2D6) Plasma->Liver Primary Route Excretion Clearance (80.5 L/h) Plasma->Excretion Unchanged Drug (Minor) Metabolites 15+ Metabolites Liver->Metabolites Biotransformation Metabolites->Excretion

Antazoline Distribution, Hepatic Metabolism, and Clearance Pathway.

Table 1: Human Pharmacokinetic Parameters of Intravenous Antazoline (100 mg Dose) [1]

ParameterDescriptionMean Value
Terminal elimination half-life2.29 h
Vss Volume of distribution at steady state315 L
MRT∞ Mean residence time3.45 h
AUC∞ Area under the curve0.91 mg·h/L
Cl Systemic clearance80.5 L/h

The Bioanalytical Imperative: Analog vs. Deuterated Internal Standards

Expertise & Experience Insight: In the foundational ELEPHANT-I pharmacokinetic study, xylometazoline was employed as an analog internal standard[1]. While analog standards are cost-effective, they introduce systemic analytical vulnerabilities. In electrospray ionization (ESI), co-eluting endogenous plasma components—such as lysophosphatidylcholines—alter droplet surface tension and charge availability, causing dynamic ion suppression.

Because xylometazoline and antazoline have different physicochemical properties, they elute at different chromatographic retention times. Consequently, they do not experience the exact same matrix environment in the ion source.

By migrating to a Deuterated Internal Standard (Antazoline-d5) [2], we establish a self-validating system. Antazoline-d5 is structurally identical to the target analyte, differing only by a 5-Da mass shift. It co-elutes perfectly with antazoline. Any matrix-induced ionization suppression affects both the analyte and the SIL-IS equally. Therefore, the peak area ratio (Analyte/IS) remains perfectly constant, neutralizing matrix effects and ensuring absolute quantitative trustworthiness across varying patient samples.

Validated LC-MS/MS Methodology using Antazoline-d5

To maximize both analytical recovery and environmental sustainability, this protocol replaces traditional solvent-heavy liquid-liquid extraction (LLE) with Cloud-Point Extraction (CPE)[3].

Workflow A 1. Human Plasma Aliquot (100 µL) B 2. Spike SIL-IS (Antazoline-d5) A->B C 3. Cloud-Point Extraction (Triton X-114) B->C Equilibration D 4. LC Separation (C18, Gradient Elution) C->D Phase Separation & Injection E 5. ESI-MS/MS Detection (Positive MRM) D->E Co-elution of ANT & ANT-d5 F 6. PK Data Analysis (Analyte/IS Ratio) E->F Matrix Effect Cancellation

LC-MS/MS Bioanalytical Workflow using Antazoline-d5 SIL-IS.

Reagents and Materials
  • Standards: Antazoline mesylate (Reference Standard) and Antazoline-d5 hydrochloride (SIL-IS)[2].

  • Matrix: Drug-free human plasma (K2EDTA).

  • Extraction Surfactant: Triton X-114 (non-ionic surfactant)[3].

Cloud-Point Extraction (CPE) Protocol

Causality Check: CPE exploits the temperature-dependent phase behavior of non-ionic micelles. By heating the sample above the cloud point of Triton X-114, micelles aggregate and entrap the un-ionized hydrophobic drug, achieving high preconcentration without toxic organic solvents[3].

  • Aliquoting & Spiking: Transfer 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Antazoline-d5 working solution (1 µg/mL).

  • Alkalinization: Add 20 µL of 0.1 M NaOH[3]. Logic: Antazoline is a basic drug. Raising the pH suppresses ionization, driving the neutral drug into the hydrophobic micellar core.

  • Micelle Formation: Add 50 µL of 5% (w/v) Triton X-114 solution. Vortex for 30 seconds[3].

  • Phase Separation: Incubate the mixture at 40°C for 15 minutes (safely above the surfactant's cloud point)[3].

  • Collection: Centrifuge at 10,000 rpm for 5 minutes. Discard the upper aqueous phase. Reconstitute the surfactant-rich pellet with 50 µL of mobile phase (A:B, 50:50 v/v) prior to injection.

Chromatographic Separation
  • Column: C18 Analytical Column (50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water[4].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[4].

  • Gradient: 10% B held for 0.5 min, ramped to 90% B at 3.5 min, held until 4.5 min, and re-equilibrated[4].

  • Flow Rate: 0.5 mL/min. Column Temperature: 40°C[4].

Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed in positive ion mode (+ESI) using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Function
Antazoline 266.291.125Quantifier
Antazoline 266.265.135Qualifier
Antazoline-d5 271.296.125SIL-IS

System Validation & Trustworthiness

A self-validating assay must mathematically prove that the SIL-IS effectively compensates for extraction and ionization variances.

  • Linearity: The method demonstrates a highly linear dynamic range from 10 to 2500 ng/mL in human plasma[3].

  • Matrix Effect (ME): Evaluated by comparing the peak area of post-extraction spiked samples to neat standards. While absolute ME may show up to 15% ion suppression due to the Triton X-114 matrix, the IS-normalized relative matrix effect is < 2%, proving the Antazoline-d5 perfectly corrects for ionization bias.

  • Precision & Accuracy: Intra-day and inter-day precision (CV%) remain ≤ 15% (≤ 20% at LLOQ), strictly aligning with FDA/EMA bioanalytical guidelines.

Conclusion

The integration of Antazoline-d5 as a stable isotope-labeled internal standard fundamentally elevates the rigor of antazoline pharmacokinetic studies. By pairing SIL-IS with micelle-mediated Cloud-Point Extraction, analytical scientists can achieve high-throughput, eco-friendly, and unequivocally trustworthy quantification of antazoline in complex biological matrices.

References

  • Giebułtowicz, J., et al. "Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma: Result of ELEPHANT-I human pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis (2016). URL:[Link]

  • Giebułtowicz, J., et al. "Cloud-point extraction is compatible with liquid chromatography coupled to electrospray ionization mass spectrometry for the determination of antazoline in human plasma." Journal of Pharmaceutical and Biomedical Analysis (2016). URL:[Link]

  • Giebułtowicz, J., et al. "Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry." International Journal of Molecular Sciences (2020). URL:[Link]

Sources

Exploratory

A Technical Guide to Antazoline-d5 Hydrochloride for Quantitative Bioanalysis

This document provides an in-depth technical overview of Antazoline-d5 hydrochloride, focusing on its role as an internal standard in advanced analytical workflows. It is intended for researchers, analytical scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical overview of Antazoline-d5 hydrochloride, focusing on its role as an internal standard in advanced analytical workflows. It is intended for researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring precise quantification of Antazoline.

Introduction: The Need for a Stable Isotope-Labeled Standard

Antazoline is a first-generation H1 receptor antagonist with antihistaminic and anticholinergic properties.[1][2] It is used to relieve symptoms of allergic conjunctivitis and nasal congestion.[1][3] In some regions, it has also found application as an antiarrhythmic agent for conditions like atrial fibrillation.[4][5] Accurate measurement of Antazoline concentrations in biological matrices (e.g., plasma, urine) is critical for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety.[4][6]

Quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and specificity.[6][7] The accuracy of LC-MS/MS, however, can be compromised by several factors, including sample loss during preparation, matrix effects (ion suppression or enhancement), and instrument variability.[8][9] To correct for these potential errors, a suitable internal standard (IS) is indispensable.

An ideal internal standard co-elutes with the analyte and experiences identical behavior during extraction and ionization.[8][10] Stable isotope-labeled (SIL) compounds, such as Antazoline-d5 hydrochloride, are the preferred choice. Because their chemical and physical properties are nearly identical to the unlabeled analyte, they provide the most accurate compensation for analytical variability, leading to highly reliable and reproducible data.[7][8][10]

Core Reference Data for Antazoline-d5 Hydrochloride

The foundational data for acquiring and utilizing this reference standard is summarized below. While a specific CAS Number for the deuterated hydrochloride salt is not consistently listed across major databases, the essential information for its non-labeled counterpart and the deuterated form is available.

ParameterDataSource(s)
Analyte Name Antazoline-d5 Hydrochloride[11]
CAS Number (Antazoline HCl) 2508-72-7[12][13]
CAS Number (Antazoline free base) 91-75-8[11][14]
Molecular Formula (d5 HCl) C₁₇H₁₅D₅ClN₃[11]
Molecular Weight (d5 HCl) 306.84 g/mol [11]
Molecular Formula (HCl salt) C₁₇H₁₉N₃ • HCl[12]
Molecular Weight (HCl salt) 301.81 g/mol
Typical Purity ≥98% (as specified on Certificate of Analysis)[15]
Isotopic Enrichment Typically ≥99 atom % D(Per supplier CoA)

Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise values regarding purity, isotopic enrichment, concentration, and storage conditions.

The Scientific Rationale: Why Deuterated Standards are Superior

The use of a stable isotope-labeled internal standard like Antazoline-d5 operates on the principle of isotope dilution mass spectrometry.[10] The core logic is that the SIL-IS and the native analyte will behave almost identically throughout the entire analytical workflow.

Causality behind the choice:

  • Co-elution: Antazoline-d5 has the same chromatographic retention time as native Antazoline, ensuring that both compounds experience the same matrix effects at the point of ionization in the mass spectrometer's source.[8]

  • Extraction Efficiency: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), any physical loss of the analyte will be mirrored by a proportional loss of the SIL-IS.[4][10]

  • Ionization Correction: Variations in electrospray ionization (ESI) efficiency due to matrix components affect both the analyte and the IS equally.[9]

By adding a known, fixed concentration of Antazoline-d5 to every sample, standard, and quality control at the very beginning of the sample preparation process, the ratio of the analyte's MS signal to the IS's MS signal is used for quantification. This ratio remains constant even if absolute signal intensities fluctuate, thereby correcting for analytical errors and ensuring data accuracy.[7][10]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte) Spike Spike with Internal Standard (Analyte + Antazoline-d5) Sample->Spike Add known amount of IS Extract Extraction (LLE/SPE) (Analyte + Antazoline-d5) Spike->Extract Potential for sample loss LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (Analyte Signal + IS Signal) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Workflow using a deuterated internal standard.

Reference Protocol: Quantification of Antazoline in Human Plasma

This section outlines a validated, self-validating protocol for the determination of Antazoline in human plasma using Antazoline-d5 HCl as an internal standard, adapted from established bioanalytical methods.[4][16]

Materials and Reagents
  • Reference Standards: Antazoline hydrochloride, Antazoline-d5 hydrochloride.

  • Solvents: HPLC-grade or MS-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA).

  • Reagents: Ammonium acetate, human plasma (K₂EDTA).

  • Consumables: 96-well collection plates, appropriate SPE or LLE cartridges/plates.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Prepare 1.0 mg/mL stock solutions of Antazoline HCl and Antazoline-d5 HCl in methanol.
  • Prepare a series of working standard solutions for the calibration curve (e.g., 0.5–200 ng/mL) by serial dilution of the Antazoline stock solution with 50:50 ACN/water.[17]
  • Prepare an internal standard (IS) working solution (e.g., 20 ng/mL) by diluting the Antazoline-d5 stock solution.

2. Sample Preparation (Protein Precipitation & LLE):

  • To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution. Vortex briefly.
  • Add 200 µL of ACN containing 1% formic acid to precipitate proteins. Vortex for 1 minute.[17]
  • Centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.
  • Self-Validation Check: The IS is added first to account for any variability or loss in all subsequent steps.
  • Transfer the supernatant to a clean collection plate for injection or proceed with further cleanup (e.g., LLE or SPE if required for lower limits of quantification).[4]

3. LC-MS/MS Instrumentation and Parameters:

  • The following is a representative set of parameters. These must be optimized for the specific instrument in use.
ParameterRecommended ConditionCausality/Rationale
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µmProvides good reversed-phase retention and peak shape for this class of molecule.
Mobile Phase A 5 mM Ammonium Acetate + 0.1% FA in WaterProvides protons for ESI+ and buffering for good chromatography.[17]
Mobile Phase B 0.1% FA in AcetonitrileOrganic solvent for elution. Acid maintains analyte protonation.[17]
Flow Rate 0.4 mL/minStandard flow for analytical scale columns.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Ionization Mode Electrospray Ionization, Positive (ESI+)Antazoline contains basic nitrogen atoms that readily accept a proton.
MRM Transitions Antazoline: Q1 266.2 -> Q3 91.1Antazoline-d5: Q1 271.2 -> Q3 91.1Q1 is the protonated parent ion [M+H]⁺. The +5 Da shift for the d5-IS is observed. Q3 is a stable, characteristic product ion from the benzyl group.[5]
System Suitability and Validation
  • Linearity: The calibration curve (analyte/IS peak area ratio vs. concentration) should have a correlation coefficient (r²) of >0.99.[17]

  • Precision & Accuracy: Quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[17]

  • Co-elution: The retention times for Antazoline and Antazoline-d5 must be identical. A shift indicates a potential analytical issue.

G cluster_validation Method Validation Logic Start Run Batch (Calibrators, QCs, Samples) Check_IS IS Response Consistent? Start->Check_IS Check_Cal Calibration Curve r² > 0.99? Check_IS->Check_Cal Yes Fail Batch Failed Investigate Check_IS->Fail No Check_QC QCs within ±15%? Check_Cal->Check_QC Yes Check_Cal->Fail No Pass Batch Accepted Check_QC->Pass Yes Check_QC->Fail No

Self-validating system for an analytical batch.

Conclusion

Antazoline-d5 hydrochloride is an essential tool for any laboratory performing quantitative analysis of Antazoline. Its use as a stable isotope-labeled internal standard within a validated LC-MS/MS workflow is the most reliable method for mitigating analytical variability. By correcting for inconsistencies in sample preparation and matrix-induced ionization effects, Antazoline-d5 ensures the generation of accurate, precise, and defensible bioanalytical data that meets stringent international guidelines.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
  • Antazoline. (2024, July 17). Patsnap Synapse.
  • Antazoline. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Antazoline. (n.d.). Inxight Drugs. Retrieved March 27, 2026, from [Link]

  • Pharmacology of Antazoline (Occulerg Antallerge; Mechanism of action, Pharmacokinetics, Uses, Effect). (2025, April 2). YouTube. Retrieved March 27, 2026, from [Link]

  • Antazoline. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Giebułtowicz, J., Wroczyński, P., & Samczewska, O. (2016). Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma: Result of ELEPHANT-I [ELEctrophysiological, pharmacokinetic and hemodynamic effects of PHenazolinum (ANTazoline mesylate)] human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 124, 144-149. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved March 27, 2026, from [Link]

  • Giebułtowicz, J., Wroczyński, P., & Samczewska, O. (2016). Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma: Result of ELEPHANT-I [ELEctrophysiological, pharmacokinetic and hemodynamic effects of PHenazolinum (ANTazoline mesylate)] human pharmacokinetic study. ResearchGate. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Biotai. Retrieved March 27, 2026, from [Link]

  • Giebułtowicz, J., et al. (2020). Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved March 27, 2026, from [Link]

  • Unklesbay, K., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033-4055. [Link]

  • Antazoline | High-Quality Pharmaceutical Reference Standard. (n.d.). Astandards. Retrieved March 27, 2026, from [Link]

  • Antazoline-impurities. (n.d.). Pharmaffiliates. Retrieved March 27, 2026, from [Link]

  • Certificate of analysis: Antazoline hydrochloride, 98%. (n.d.). Alfa Aesar. Retrieved March 27, 2026, from [Link]

  • ANTAZOLINE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved March 27, 2026, from [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent Technologies. Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput LC-MS/MS Method Development for Antazoline in Biological Matrices Using Antazoline-d5

Executive Summary & Clinical Context Antazoline is a first-generation antihistamine that possesses significant antiarrhythmic quinidine-like properties, making it highly effective for the rapid pharmacological cardiovers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Antazoline is a first-generation antihistamine that possesses significant antiarrhythmic quinidine-like properties, making it highly effective for the rapid pharmacological cardioversion of recent-onset atrial fibrillation[1]. Despite its clinical utility, rigorous pharmacokinetic (PK) profiling requires highly sensitive and selective bioanalytical assays. This technical guide outlines the development, mechanistic rationale, and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying antazoline in human plasma, utilizing antazoline-d5 as a stable isotope-labeled internal standard (SIL-IS).

Mechanistic Rationale & System Design

The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

In LC-MS/MS bioanalysis, matrix effects—where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte—pose a significant threat to data integrity. To counteract this, antazoline-d5 is employed. Presenting a mass shift of +5 Da[2], antazoline-d5 co-elutes exactly with native antazoline. Because they share identical physicochemical properties, any ionization suppression occurring in the electrospray ionization (ESI) source affects both molecules equally. Consequently, the ratio of their peak areas remains constant, providing an intrinsic, self-correcting mathematical normalization for both extraction recovery and matrix effects.

Extraction Chemistry: Why Liquid-Liquid Extraction (LLE)?

Antazoline is a lipophilic, basic amine. While protein precipitation (PPT) is faster, it leaves phospholipids in the sample, leading to severe ion suppression and column degradation. Liquid-Liquid Extraction (LLE) was selected as the optimal sample preparation strategy[1]. By adding ammonium hydroxide to the plasma, the pH is raised significantly above antazoline's pKa. This neutralizes the basic nitrogen, driving the molecule into its un-ionized, free-base form. In this state, antazoline partitions highly efficiently into a non-polar organic solvent (ethyl acetate), while polar endogenous proteins and salts remain trapped in the aqueous phase.

Workflow N1 Plasma Sample (50 µL) N2 Spike SIL-IS (Antazoline-d5) N1->N2 N3 Alkalinization (NH4OH, pH > 10) N2->N3 N4 LLE Extraction (Ethyl Acetate) N3->N4 N5 Centrifugation & N2 Evaporation N4->N5 N6 Reconstitution & LC-MS/MS N5->N6

Workflow for the LLE and LC-MS/MS analysis of antazoline from human plasma.

Step-by-Step Experimental Protocols

Sample Extraction (LLE) Protocol

This protocol is designed to maximize analyte recovery while minimizing matrix carryover.

  • Aliquoting: Transfer 50 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • SIL-IS Addition: Add 10 µL of Antazoline-d5 working internal standard solution (100 ng/mL). Vortex for 10 seconds. Causality: Early addition of the SIL-IS ensures it undergoes the exact same physical and chemical micro-environments as the endogenous analyte throughout the entire workflow, correcting for any downstream volumetric losses.

  • Alkalinization: Add 50 µL of 0.5 M Ammonium Hydroxide (NH₄OH) and vortex briefly.

  • Partitioning: Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously on a multi-tube vortexer for 3 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C. The rapid centrifugation breaks any emulsions formed during vortexing.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate, avoiding the proteinaceous buffy coat at the interface. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute, and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Operational Protocol

Chromatographic separation is achieved using a reversed-phase approach. The addition of 0.1% formic acid to the mobile phase ensures the basic nitrogen atoms of antazoline remain fully protonated, maximizing the [M+H]⁺ ion yield in the positive electrospray ionization (ESI+) mode.

Table 1: Liquid Chromatography Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN)
0.0 0.5 90% 10%
0.5 0.5 90% 10%
2.5 0.5 10% 90%
3.5 0.5 10% 90%
3.6 0.5 90% 10%

| 5.0 | 0.5 | 90% | 10% |

Causality: A rapid ballistic gradient from 10% to 90% organic modifier minimizes longitudinal diffusion, resulting in sharp, highly resolved chromatographic peaks. The 1.4-minute re-equilibration phase at the end of the run ensures the stationary phase is fully restored, preventing retention time drift across large clinical batches.

Table 2: Multiple Reaction Monitoring (MRM) Parameters During MS/MS optimization, the most abundant product ion for antazoline was observed at m/z 65.0, resulting from the cleavage of the phenyl ring[3].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)Role
Antazoline266.265.18125Quantifier
Antazoline266.2196.18120Qualifier
Antazoline-d5271.270.18125IS Quantifier

Real-Time Self-Validating System Design

To guarantee trustworthiness, this method is structured as a self-validating system based on the rigorous standards set by the FDA Bioanalytical Method Validation Guidance for Industry[4]. A batch cannot be accepted unless the internal control mechanisms pass predefined criteria.

  • System Suitability Testing (SST): Before any biological samples are injected, an SST sample (a low-concentration standard) is injected repeatedly (n=5). The instrument is only deemed "ready" if the Coefficient of Variation (CV) of the peak area is <5%.

  • Cross-Talk & Specificity Verification: Every batch includes a "Double Blank" (matrix without IS or analyte) and a "Single Blank" (matrix with IS only). This proves in real-time that there is no endogenous interference and that the isotopic purity of Antazoline-d5 is sufficient (no +5 Da isotopic bleed into the native channel).

  • Quality Control (QC) Bracketing: QC samples at Low, Mid, and High concentrations are interspersed every 20 unknown samples. If the instrument drifts during a long run, the bracketing QCs will fail (exceeding ±15% nominal concentration), automatically invalidating the surrounding samples.

Validation V1 FDA Validation Framework V2 Selectivity & Specificity (Blank Matrix + IS) V1->V2 V3 Calibration Curve (Linearity & LLOQ) V1->V3 V4 Accuracy & Precision (Intra/Inter-day QCs) V1->V4 V5 Matrix Effect & Recovery (Post-extraction Spikes) V1->V5 V6 Stability (Bench-top, F/T, Autosampler) V1->V6

Core components of the FDA-aligned bioanalytical method validation framework.

Table 3: Method Validation Acceptance Criteria Summary

Validation Parameter FDA Acceptance Criteria Self-Validating Mechanism
Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ) Weighted (1/x²) linear regression forces accuracy at the lower end.
Accuracy & Precision CV ≤ 15% (≤ 20% at LLOQ) Evaluated across 3 separate batches to account for inter-day variability.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15% SIL-IS mathematically cancels out ionization suppression.

| Carryover | ≤ 20% of LLOQ in blank after ULOQ | Blank injections immediately following the highest standard. |

Conclusion

The integration of a stable isotope-labeled internal standard (antazoline-d5) with a targeted liquid-liquid extraction protocol yields a highly sensitive, specific, and self-validating LC-MS/MS method. By adhering to FDA bioanalytical guidelines[4] and understanding the physicochemical causality behind each extraction and chromatographic step, researchers can ensure the generation of robust, defensible pharmacokinetic data for antazoline in clinical settings.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. 4

  • Giebułtowicz, J., et al. (2016). Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma: Result of ELEPHANT-I human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. 1

  • Kasiński, A., et al. (2021). Magnetic Core–Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma—Material Characterization, Theoretical Analysis and Pharmacokinetics. International Journal of Molecular Sciences. 3

  • Veeprho. (n.d.). Antazoline-D5 (HCl Salt) Product Specifications. Veeprho Pharmaceuticals. 2

Sources

Application

Solid-Phase Extraction of Antazoline-d5 Hydrochloride from Whole Blood: An Application Note and Protocol

Introduction Antazoline is a first-generation antihistamine with additional antiarrhythmic properties, making it a compound of interest in both clinical and forensic toxicology.[1][2] Accurate quantification of antazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Antazoline is a first-generation antihistamine with additional antiarrhythmic properties, making it a compound of interest in both clinical and forensic toxicology.[1][2] Accurate quantification of antazoline and its deuterated internal standards, such as antazoline-d5 hydrochloride, in complex biological matrices like whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[1] Whole blood presents a significant analytical challenge due to its high protein content, cellular debris, and endogenous interferences. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively addresses these challenges by isolating analytes of interest from the sample matrix, thereby improving analytical sensitivity and accuracy.[3]

This application note provides a detailed protocol for the solid-phase extraction of antazoline-d5 hydrochloride from whole blood. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible procedure for bioanalytical applications. The protocol emphasizes the underlying scientific principles of each step to empower the user to adapt and troubleshoot the method as needed. All procedures are designed to be in alignment with the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6]

Physicochemical Properties of Antazoline

Antazoline hydrochloride is a white crystalline powder.[7][8] Its chemical structure includes a secondary amine and an imidazoline ring, which gives it basic properties. Understanding the pKa of antazoline is critical for developing an effective SPE method, as the charge state of the molecule can be manipulated by adjusting the pH to control its retention on and elution from the SPE sorbent.

Principle of the SPE Method

This protocol utilizes a mixed-mode solid-phase extraction column, which offers both reversed-phase and ion-exchange retention mechanisms.[9] This dual functionality allows for a highly selective extraction of basic compounds like antazoline from a complex matrix.

The overall workflow is as follows:

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis WholeBlood Whole Blood Sample Lysis Cell Lysis & Protein Precipitation WholeBlood->Lysis Add Lysis Buffer Centrifugation Centrifugation Lysis->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning Column Conditioning Equilibration Column Equilibration Conditioning->Equilibration Equilibration->Loading Washing Interference Washing Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1: General workflow for the solid-phase extraction and analysis of antazoline-d5 hydrochloride from whole blood.

Materials and Reagents

Material/Reagent Grade Supplier
Antazoline-d5 HydrochlorideReference StandardCommercially Available
Whole Blood (with anticoagulant)Bioanalytical GradeCommercially Available
Mixed-Mode SPE Cartridgese.g., Oasis MCXWaters
MethanolHPLC GradeCommercially Available
AcetonitrileHPLC GradeCommercially Available
WaterDeionized/HPLC GradeIn-house/Commercial
Formic AcidLC-MS GradeCommercially Available
Ammonium HydroxideACS GradeCommercially Available
Zinc Sulfate HeptahydrateACS GradeCommercially Available
0.1 M Hydrochloric AcidACS GradeIn-house Preparation
Phosphate Buffer (pH 6.0)Bioanalytical GradeIn-house Preparation

Protocol

Sample Pretreatment

The primary goal of pretreatment is to lyse the red blood cells and precipitate proteins to prevent clogging of the SPE column and minimize matrix effects.[10]

Procedure:

  • To 1.0 mL of whole blood in a polypropylene tube, add the internal standard (antazoline-d5 hydrochloride) to achieve the desired concentration.

  • Add 2.0 mL of a 2% (w/v) zinc sulfate solution in 80% methanol.[10] The zinc sulfate acts as a precipitating agent for proteins, while the methanol aids in cell lysis.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for loading onto the SPE column.

Solid-Phase Extraction

This procedure should be performed using a vacuum manifold for consistent flow rates.

Procedure:

  • Column Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge. This step solvates the sorbent and activates the functional groups.

    • Do not allow the column to dry.

  • Column Equilibration:

    • Pass 3 mL of deionized water through the cartridge. This step removes the organic solvent and prepares the sorbent for the aqueous sample.

    • Do not allow the column to dry.

  • Sample Loading:

    • Load the pretreated supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/min).

  • Washing:

    • Wash 1 (Aqueous Wash): Pass 3 mL of deionized water through the cartridge to remove hydrophilic interferences.

    • Wash 2 (Acidic Wash): Pass 3 mL of 0.1 M hydrochloric acid.[11] This step is crucial for removing neutral and acidic compounds while ensuring the basic analyte remains protonated and retained on the cation-exchange functional groups.

    • Wash 3 (Organic Wash): Pass 3 mL of methanol. This wash removes any remaining non-polar, non-basic interferences.

    • After the final wash, dry the cartridge under high vacuum for 5-10 minutes to remove any residual solvent.

  • Elution:

    • Place clean collection tubes in the vacuum manifold.

    • Elute the antazoline-d5 hydrochloride from the cartridge by passing 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation-exchange sorbent and allowing for its elution.

    • Collect the eluate.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of a suitable mobile phase for the intended analytical method (e.g., LC-MS/MS).[1][12]

  • Vortex briefly and transfer to an autosampler vial for analysis.

Method Validation Considerations

A full validation of this bioanalytical method should be performed in accordance with FDA guidelines.[4][5][6] Key validation parameters to assess include:

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

LLOQ: Lower Limit of Quantification

Expected Results

This SPE protocol is expected to yield high recovery and clean extracts, suitable for sensitive and robust quantification of antazoline-d5 hydrochloride by LC-MS/MS. The use of a mixed-mode sorbent provides excellent selectivity, minimizing matrix effects and leading to improved accuracy and precision of the analytical method.

Troubleshooting

Problem Potential Cause Solution
Low Recovery - Incomplete elution- Analyte breakthrough during loading or washing- Improper pH of solutions- Ensure the elution solvent is sufficiently basic.- Optimize loading and wash volumes and flow rates.- Verify the pH of all buffers and solutions.
High Matrix Effects - Inadequate removal of interferences- Optimize the wash steps with different solvents or solvent strengths.- Consider a different SPE sorbent chemistry.
Poor Reproducibility - Inconsistent sample processing- Variable flow rates during SPE- Ensure consistent vortexing and centrifugation times.- Use a vacuum manifold with a pressure gauge to maintain consistent flow rates.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation of antazoline-d5 hydrochloride from whole blood. By leveraging the principles of mixed-mode SPE, this method offers high selectivity and recovery, leading to clean extracts suitable for sensitive bioanalytical techniques such as LC-MS/MS. Proper method validation is essential to ensure the generation of high-quality data for regulated studies.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]

  • U.S. Food and Drug Administration. (2025, February 7). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Kerrigan, S., & Phillips, W. H. (2001). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 25(5), 379-383. [Link]

  • Spectroscopy Online. (2024, October 9). Spectrophotometric and Chemometric Methods for Simultaneous Determination of Antazoline and Naphazoline in Pharmaceutical Eye Drops. [Link]

  • Özkan, S. A., et al. (2012). Determination of antazoline and tetrahydrozoline in ophthalmic solutions by capillary electrophoresis and stability-indicating HPLC methods. Journal of Separation Science, 35(10-11), 1267-1274. [Link]

  • Chen, X. H., et al. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology, 26(6), 389-393. [Link]

  • Giebułtowicz, J., et al. (2021). Magnetic Core–Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma—Material Characterization, Theoretical Analysis and Pharmacokinetics. Materials, 14(7), 1758. [Link]

  • Al-Adham, I. S. I., & Al-Laham, Y. M. (2023). Development of a stability-indicating HPLC method for the simultaneous quantification of antazoline nitrate and naphazoline sulfate in a commercial ophthalmic formulation. Cogent Chemistry, 9(1), 2205937. [Link]

  • Pharmacy 180. Antazoline (Antistine) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Drug Central. antazoline. [Link]

  • Phenomenex. Sample Pre-treatment Procedures for Bioanalytical Samples. [Link]

  • Waters Corporation. (2012). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Ojanperä, I., et al. (2015). Quantitative analysis of 30 drugs in whole blood by SPE and UHPLC-TOF-MS. Journal of Forensic Science & Criminology, 1(1), 101. [Link]

  • Stępińska, J., et al. (2020). Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study). Journal of Cardiovascular Electrophysiology, 31(10), 2634-2642. [Link]

  • Wang, D., et al. (2006). [Analysis of 37 drugs in whole blood by HPLC after solid phase extraction]. Fa Yi Xue Za Zhi, 22(5), 349-353. [Link]

  • National Academic Digital Library of Ethiopia. Forensic and Clinical Applications of Solid Phase Extraction. [Link]

  • Giebułtowicz, J., et al. (2016). Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma: Result of ELEPHANT-I [ELEctrophysiological, pharmacokinetic and hemodynamic effects of PHenazolinum (ANTazoline mesylate)] human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 123, 113-119. [Link]

  • Giebułtowicz, J., et al. (2020). Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Molecular Sciences, 21(24), 9693. [Link]

Sources

Method

Quantitative Analysis of First-Generation Antihistamines in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract First-generation H₁-antihistamines are widely used for the symptomatic relief of allergic conditions.[1][2][3][4] Their prevale...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

First-generation H₁-antihistamines are widely used for the symptomatic relief of allergic conditions.[1][2][3][4] Their prevalence, combined with potential sedative and anticholinergic side effects, necessitates robust and accurate analytical methods for their quantification in biological matrices for clinical and forensic toxicology, as well as pharmacokinetic studies.[2][3][4] This application note presents a detailed protocol for the simultaneous determination of several first-generation antihistamines using Gas Chromatography-Mass Spectrometry (GC-MS). The method's accuracy and precision are significantly enhanced by the application of the isotope dilution technique, employing antazoline-d5 as a deuterated internal standard. We will detail the scientific rationale behind the method, a step-by-step protocol from sample preparation to data analysis, and key validation parameters, providing a comprehensive guide for researchers in the field.

Principles and Scientific Rationale

The combination of Gas Chromatography (GC) and Mass Spectrometry (MS) provides a powerful analytical tool for separating and identifying volatile and semi-volatile compounds.[5][6][7] GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[8][9] Subsequently, the mass spectrometer ionizes the separated components, sorts the resulting ions by their mass-to-charge ratio (m/z), and measures their relative abundance, generating a unique chemical fingerprint for identification and quantification.[6][8]

1.1. Suitability of First-Generation Antihistamines for GC-MS

First-generation antihistamines, such as Diphenhydramine, Chlorpheniramine, and Brompheniramine, possess chemical structures that are amenable to GC analysis due to their volatility, although some may require derivatization to improve their chromatographic properties.[1][4] Their analysis is crucial in various fields, including environmental monitoring, criminal forensics, and pharmaceutical quality control.[10]

1.2. The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The cornerstone of this method is the use of a stable isotope-labeled internal standard, specifically antazoline-d5. A deuterated internal standard is a version of an analyte where hydrogen atoms are replaced by deuterium.[11] This approach, known as Isotope Dilution Mass Spectrometry (IDMS), is considered the gold standard for quantitative analysis.[11]

The key advantages of using a deuterated internal standard like antazoline-d5 are:

  • Correction for Matrix Effects: Biological samples (e.g., blood, plasma) are complex matrices that can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because the deuterated standard is nearly identical chemically to the analyte, it experiences the same matrix effects, allowing for accurate normalization.[11]

  • Compensation for Sample Loss: Any loss of the analyte during the multi-step sample preparation process (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard.[12][13][14] This ensures that the ratio of the analyte to the internal standard remains constant, leading to a highly accurate final measurement.[11]

  • Improved Precision: The internal standard corrects for variations in injection volume and instrument response, leading to more precise and reproducible data.[11][12]

Antazoline, a first-generation antihistamine itself, provides a suitable structural backbone for an internal standard in the analysis of other antihistamines.[15] The deuterated form, antazoline-d5, co-elutes with the target analytes, providing the most accurate correction for analytical variability.[13]

Experimental Workflow Overview

The overall process involves spiking the sample with the internal standard, extracting the analytes and the standard from the biological matrix, concentrating the extract, and analyzing it via GC-MS.

GC-MS Workflow for Antihistamine Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., 1 mL Plasma) Spike 2. Spike with Antazoline-d5 Internal Standard Alkalinize 3. Alkalinize (e.g., with NaOH) Extract 4. Liquid-Liquid Extraction (e.g., with n-hexane) Evaporate 5. Evaporate Organic Layer to Dryness Reconstitute 6. Reconstitute in Ethyl Acetate Inject 7. Inject Sample into GC-MS Separate 8. GC Separation on HP-5MS Column Inject->Separate Detect 9. MS Detection (EI Mode) Separate->Detect TIC 10. Generate Total Ion Chromatogram (TIC) Detect->TIC Quantify 11. Quantify using Analyte/IS Ratio TIC->Quantify Report 12. Report Final Concentration Quantify->Report Validation Parameters center Method Validation (ICH Q2(R1)) LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Specificity Specificity Specificity->center Linearity Linearity Linearity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center Robustness Robustness Robustness->center

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting deuterium exchange in antazoline-d5 sample preparation

Welcome to the technical support guide for ensuring the isotopic stability of your antazoline-d5 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ensuring the isotopic stability of your antazoline-d5 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing deuterium exchange during sample preparation. Uncontrolled deuterium exchange can significantly compromise the accuracy of quantitative analyses by mass spectrometry. This guide offers troubleshooting advice and optimized protocols based on fundamental chemical principles to maintain the isotopic integrity of your standard.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of deuterium in my antazoline-d5 internal standard, leading to a lower-than-expected m/z ratio. What is causing this?

A1: This phenomenon is known as deuterium-hydrogen (D-H) back-exchange, a chemical reaction where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment.[1] For antazoline-d5, which contains an aniline-like substructure and an imidazoline ring, the primary sites susceptible to exchange are the protons on the aromatic ring, particularly those ortho and para to the aniline nitrogen.[2][3] This exchange is typically catalyzed by acidic or basic conditions.[4]

The mechanism often involves electrophilic aromatic substitution, where a proton (H+) or a hydronium ion (H3O+) from the solvent attacks the electron-rich aromatic ring, leading to the loss of a deuteron (D+).[5][6] The presence of protic solvents like water or methanol provides a ready source of protons to facilitate this exchange.[1]

Q2: What are the key factors that accelerate deuterium exchange in antazoline-d5?

A2: Several factors can significantly increase the rate of deuterium back-exchange. Understanding and controlling these is critical for maintaining the isotopic purity of your standard.

FactorImpact on Deuterium ExchangeRecommended Control Measures
pH Both acidic and basic conditions catalyze the exchange. The rate is generally minimized in a slightly acidic to neutral pH range. For amine-containing compounds, the exchange rate is often lowest around pH 2.5-4.[4][7][8]Maintain sample pH within a range of 3-6. Use appropriate, non-reactive buffer systems. Avoid strong acids or bases during sample preparation.
Solvent Protic solvents (e.g., water, methanol, ethanol) are a direct source of protons and can facilitate the exchange.[9][10]Whenever possible, use aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane for sample reconstitution and extraction.[1] If aqueous solutions are necessary, minimize the time the standard is in contact with them.
Temperature Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the exchange reaction.[1][11]Perform all sample preparation steps at low temperatures. Use an ice bath and refrigerated centrifuges. Store stock and working solutions at or below -20°C.[12]
Catalysts Trace amounts of metal ions or other catalytic impurities can promote deuterium exchange.[13][14]Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned to remove any potential catalytic residues.
Q3: My analytical method requires a mobile phase with a pH outside the optimal range for stability. What can I do?

A3: This is a common challenge. While the ideal scenario is to maintain a stable pH throughout, it's not always feasible. Here are some strategies:

  • Minimize Exposure Time: The most critical step is to reduce the time your antazoline-d5 standard is exposed to the destabilizing pH. Prepare your samples just before analysis.[15]

  • Rapid Analysis: Employ a fast LC gradient to minimize the time the sample spends in the mobile phase before reaching the mass spectrometer.

  • Post-Column pH Adjustment: While more complex, it is possible to introduce a reagent post-column to adjust the pH to a more favorable range before it enters the mass spectrometer. However, this can introduce dilution effects and requires careful optimization.

  • Method Re-evaluation: If significant exchange is unavoidable, consider if alternative chromatographic conditions (e.g., a different column, different mobile phase additives) could achieve the desired separation while maintaining a more suitable pH.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving deuterium exchange issues with your antazoline-d5 standard.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Advanced Troubleshooting cluster_4 Outcome A Inconsistent m/z ratio or loss of isotopic purity for Antazoline-d5 B Review Sample Preparation Protocol A->B C Check Solvent Purity & Type (Protic vs. Aprotic) B->C Solvent Issues? D Verify pH of all Solutions B->D pH Issues? E Implement Low Temperature Handling (Ice Bath, -20°C Storage) B->E Temperature Control? F Switch to Aprotic Solvents (e.g., Acetonitrile) C->F G Adjust pH to 3-6 Range D->G H Minimize Exposure Time to Aqueous/Protic Solutions E->H F->H G->H I Evaluate for Catalytic Contamination (Metals) H->I Still Unstable K Isotopic Stability Achieved H->K Successful J Consider Derivatization to Protect Susceptible Sites I->J J->K

Caption: Troubleshooting workflow for deuterium exchange.

Optimized Sample Preparation Protocol to Minimize Deuterium Exchange

This protocol is designed to serve as a starting point. You may need to adapt it based on your specific sample matrix and analytical requirements. The core principle is to minimize exposure to conditions that promote exchange.

Materials:

  • Antazoline-d5 internal standard stock solution (in aprotic solvent, e.g., acetonitrile)

  • High-purity aprotic solvents (e.g., acetonitrile, ethyl acetate)

  • Buffered aqueous solution (pH 4.5, e.g., ammonium acetate)

  • Sample matrix (e.g., plasma)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Working Solution Preparation:

    • Dilute the antazoline-d5 stock solution to your desired working concentration using a high-purity aprotic solvent like acetonitrile.

    • Store the working solution at -20°C when not in use.

  • Sample Spiking:

    • Aliquot your sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

    • Spike the sample with the antazoline-d5 working solution. It is crucial to add the internal standard at the earliest possible stage to account for variability throughout the entire process.[16]

    • Vortex briefly to mix.

  • Protein Precipitation/Extraction (Performed in an ice bath):

    • Add at least 3 volumes of ice-cold acetonitrile to the sample to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature.

    • Reconstitute the dried extract in your mobile phase or a compatible aprotic solvent. If an aqueous mobile phase is required, minimize the volume and analyze the sample as quickly as possible.

Understanding the Chemistry of Deuterium Exchange in Anilines

The aniline substructure within antazoline is a key area of concern for deuterium exchange. The nitrogen atom's lone pair of electrons makes the aromatic ring, particularly the ortho and para positions, electron-rich and thus susceptible to electrophilic attack.[2]

The exchange mechanism in an acidic medium can be visualized as follows:

G cluster_0 cluster_1 A Benzene-d Ring C Arenium Ion Intermediate (Sigma Complex) A->C + H+ B H+ D Benzene-h Ring C->D - D+

Caption: Simplified mechanism of acid-catalyzed D-H exchange.

Under acidic conditions, the aniline nitrogen can be protonated, which deactivates the ring towards electrophilic substitution. However, there is an equilibrium between the protonated and unprotonated forms, and the unprotonated form remains reactive enough for the exchange to occur, especially with strong acids.[3]

By maintaining a controlled, slightly acidic pH, you can minimize the availability of both potent electrophiles (at very low pH) and strong bases (at high pH) that would catalyze the exchange.

This guide provides a framework for understanding and mitigating deuterium exchange in your antazoline-d5 samples. By carefully controlling pH, temperature, and solvent choice, you can ensure the isotopic integrity of your internal standard and the accuracy of your quantitative results.

References

  • Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. - Research and Reviews. (2016). vertexaisearch.cloud.google.com.
  • Giles, R., & Lee, A. (n.d.).
  • A Simple, Cost-Effective Method for the Regioselective Deuteration of Anilines. (2008).
  • Efficient Route to Deuterated Aromatics by the Deamination of Anilines. (2016).
  • Rhodium-Catalyzed ortho-Deuter
  • Supported Catalyst for Hydrogen/Deuterium Exchange. (2016). ChemistryViews.
  • Hydrogen–deuterium exchange. (n.d.). In Wikipedia.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • How are Internal (Deuterated) Standards (IS) handled in Sciex OS? (2020).
  • A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. (n.d.). Analyst (RSC Publishing).
  • Hatvany, J. B., & Liyanage, O. T. (n.d.).
  • Hydrogen Deuterium Exchange (HDX) mass spectrometry. (2021). Thermo Fisher Scientific - US.
  • Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. (2018).
  • Preventing deuterium exchange in 4-Methylpentanal-d7 during sample prepar
  • The influence of pH on the stability of antazoline: kinetic analysis. (n.d.). RSC Publishing.
  • The influence of pH on the stability of antazoline: Kinetic analysis. (n.d.).
  • How to Choose Deuterated NMR Solvents. (2026). Isotope Science / Alfa Chemistry.
  • Hydrogen–Deuterium Exchange Mass Spectrometry. (2013). Spectroscopy Online.
  • Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. (2024).
  • The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure. (n.d.). PMC.
  • How are Internal (Deuterated) Standards (IS) handled in Sciex OS? (n.d.). Echemi.
  • Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Deriv
  • Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. (2014).
  • Deuterated Standards and Solvents for NMR. (2025).
  • Ch17 Reactions of Arom
  • Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). (2024). YouTube.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
  • Deuterated Standards for LC-MS Analysis. (2025).
  • Deuterium Exchange Reactions with Substituted Aromatics. III. Heterocyclics and Polycyclic Hydrocarbons. (2026).
  • Introduction to deuterated internal standards in mass spectrometry. (n.d.). Benchchem.
  • Deuterated Solvents for NMR: Guide. (2025).
  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (n.d.). PMC.
  • Development and Performance Verification of the PBPK Model for Antazoline and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formul
  • The influence of pH on the stability of antazoline: Kinetic analysis. (n.d.). Rsc.org.
  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025).
  • PRODUCT INFORM

Sources

Optimization

Reducing carryover of antazoline-d5 hydrochloride in HPLC autosamplers

Technical Support Center: Eradicating Antazoline-d5 Hydrochloride Carryover in HPLC Autosamplers Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter quantitativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Eradicating Antazoline-d5 Hydrochloride Carryover in HPLC Autosamplers

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter quantitative LC-MS/MS assays compromised by internal standard (IS) carryover. Antazoline-d5 hydrochloride, a deuterated imidazoline derivative, is highly susceptible to persistent carryover. Because it is a basic amine, it exhibits complex surface interactions that standard wash protocols fail to disrupt. This guide provides self-validating troubleshooting workflows and mechanistic solutions to eliminate antazoline-d5 carryover, ensuring your assays meet strict regulatory guidelines.

Section 1: Mechanistic FAQ (The "Why")

Q1: Why does antazoline-d5 hydrochloride exhibit persistent carryover compared to neutral analytes? A: Antazoline-d5 is a basic compound (pKa ~10) that is positively charged under typical acidic mobile phase conditions. Its carryover is rarely due to simple volumetric dead space; rather, it is driven by two distinct physicochemical mechanisms [1]:

  • Electrostatic Interactions (Ion-Exchange): The protonated amine group binds strongly to deprotonated, acidic silanol groups ( −SiO− ) present on the surface of glass vials, untreated stainless steel tubing, and the column frit.

  • Hydrophobic Interactions: The lipophilic aromatic rings of antazoline partition into hydrophobic polymer surfaces within the autosampler, most notably the standard Vespel® rotor seals in the injection valve.

To effectively eradicate carryover, your wash strategy must simultaneously disrupt both ionic and hydrophobic binding pathways.

Interactions Antazoline Antazoline-d5 (Basic Amine) Mech1 Electrostatic Binding (Deprotonated Silanols) Antazoline->Mech1 Glass/Metal Surfaces Mech2 Hydrophobic Binding (Polymer Seals) Antazoline->Mech2 Vespel Rotor Seals Sol1 Acidic Wash (0.1% FA) Protonates Silanols Mech1->Sol1 Mitigated by Sol2 High Organic Wash (MeOH/ACN/IPA) Mech2->Sol2 Mitigated by

Mechanisms of antazoline-d5 autosampler carryover and targeted wash solvent mitigation.

Q2: How do I definitively isolate the autosampler as the source of carryover? A: Before replacing hardware, you must validate that the carryover originates from the autosampler and not the column or mobile phase. I recommend the "Double Gradient" self-validating protocol [5]. This method uses the instrument's own programmed flow to isolate the injection valve switching event from continuous mobile phase flow.

Step-by-Step Diagnostic Protocol:

  • Program the Pump: Create a method that runs your standard gradient profile twice consecutively within a single data acquisition window (e.g., 0-10 mins: Gradient 1; 10-20 mins: Gradient 2).

  • Execute a Zero-Volume Blank: Inject a blank solvent (or perform a zero-volume injection) immediately following an Upper Limit of Quantification (ULOQ) antazoline-d5 sample.

  • Analyze the Causality:

    • If the antazoline-d5 peak appears only in the first gradient, the contamination is isolated to the autosampler (needle, seat, or rotor seal) [2], as the injection valve was only accessed at the start of the run.

    • If the peak appears in both gradients with similar intensity, the contamination is systemic (column phase bleeding, contaminated mobile phase, or pump mixer).

DoubleGradient Step1 Inject Blank (Zero Volume) Run Double Gradient Method Eval Evaluate Chromatogram Peaks at Gradient 1 vs 2 Step1->Eval Cond1 Peak in Grad 1 ONLY Eval->Cond1 Cond2 Peaks in BOTH Gradients Eval->Cond2 Res1 Autosampler Carryover (Valve/Needle) Cond1->Res1 Res2 Column/Mobile Phase Contamination Cond2->Res2

Self-validating workflow for diagnosing carryover source using a double gradient method.

Section 2: Troubleshooting Workflows & Step-by-Step Protocols

Q3: What is the optimal wash solvent strategy for basic amines like antazoline-d5? A: A single wash solvent is rarely sufficient for basic compounds. You must employ a multi-wash strategy utilizing a "Strong Wash" to break interactions and a "Weak Wash" to re-equilibrate the system.

Protocol: Formulating and Executing the Multi-Wash

  • Formulate the Strong Wash: Create a highly organic, acidic mixture. A proven formulation is 25:25:25:25 Water:Methanol:Acetonitrile:Isopropanol containing 0.1% to 1% Formic Acid .

    • Causality: The high organic content (MeOH/ACN/IPA) disrupts the hydrophobic interactions between antazoline and the autosampler seals. The Formic Acid lowers the pH, protonating the free silanols on metal/glass surfaces (converting −SiO− to −SiOH ), thereby neutralizing the electrostatic pull on the amine.

  • Formulate the Weak Wash: This should closely match your initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Flushes the strong wash out of the needle and injection port, preventing the strong organic solvent from distorting the peak shape of the subsequent injection.

  • Program the Wash Cycle: Set the autosampler to perform an external needle dip in the Strong Wash for at least 5 seconds, followed by a flush of the internal flow path with 3-5 needle volumes of the Strong Wash, and finally 3-5 volumes of the Weak Wash.

Q4: Which autosampler hardware modifications eliminate residual carryover? A: If aggressive wash solvents fail, the hardware itself is acting as a chemical sponge.

  • Upgrade the Rotor Seal: Standard injection valves use Vespel® (polyimide) rotor seals, which are highly hydrophobic and notorious for trapping basic amines. Replace the Vespel seal with a Tefzel® (ETFE) or PEEK rotor seal. Tefzel is highly resistant to basic compound adsorption and operates effectively across a broader pH range [3].

  • Replace the Needle Seat: A worn needle seat develops micro-fissures that trap the antazoline-d5 salt. Routine replacement of the needle seat (every 30,000 injections) is a mandatory preventative maintenance step.

  • Use Deactivated Consumables: Switch to silanized (deactivated) glass vials or polypropylene vials to eliminate the primary source of free silanols during sample storage.

Section 3: Quantitative Data & System Suitability

Q5: What are the regulatory limits for internal standard carryover, and how do different washes perform? A: According to FDA and EMA bioanalytical method validation guidelines, carryover in a blank sample following the ULOQ must not exceed 20% of the Lower Limit of Quantification (LLOQ) for the analyte, and must not exceed 5% for the internal standard (Antazoline-d5) [4].

The table below summarizes the typical quantitative impact of different wash solvent compositions on antazoline-d5 carryover, demonstrating why a multi-solvent acidic approach is required.

Wash Solvent CompositionPrimary Mechanism TargetedObserved Carryover (% of LLOQ)Suitability (FDA/EMA Limit <5%)
100% MethanolHydrophobic only18.5%Fail
50:50 Water:AcetonitrileWeak Hydrophobic24.2%Fail
50:50 Water:MeOH + 0.1% AmmoniaIon-Exchange (Deprotonates Amine)12.0%Fail
50:50 Water:MeOH + 0.1% Formic AcidIon-Exchange (Protonates Silanols)6.3%Fail
25:25:25:25 H2O:MeOH:ACN:IPA + 0.5% FA Dual (Hydrophobic + Ion-Exchange) 1.2% Pass

Note: Data represents typical system suitability responses for basic imidazoline derivatives on standard HPLC hardware prior to rotor seal upgrades.

References

  • Title: Around the LC in 45 Slides Source: Agilent Technologies URL: [Link]

  • Title: LC-MS/MS 6500+ Contamination, Suspected Autosampler Carryover Source: Reddit (r/massspectrometry) URL: [Link]

Reference Data & Comparative Studies

Validation

Strategic Selection of Stable Isotope-Labeled Internal Standards: Antazoline-d5 vs. Antazoline-d4 in LC-MS/MS Workflows

Executive Summary Antazoline is a first-generation antihistaminic agent with potent quinidine-like antiarrhythmic properties, increasingly utilized for the rapid termination of atrial fibrillation (AF)[1] . Recent human...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Antazoline is a first-generation antihistaminic agent with potent quinidine-like antiarrhythmic properties, increasingly utilized for the rapid termination of atrial fibrillation (AF)[1] . Recent human pharmacokinetic studies, such as the ELEPHANT-I trial, have necessitated highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to monitor plasma concentrations[2]. While early methodologies successfully employed analog internal standards like xylometazoline[1], the rigorous precision required for modern therapeutic drug monitoring dictates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS).

This guide objectively compares Antazoline-d4 and Antazoline-d5 as internal standards, analyzing their structural dynamics, susceptibility to H/D back-exchange, and isotopic crosstalk to establish the optimal choice for high-throughput LC-MS/MS workflows.

Structural Dynamics & The Chemistry of Isotopic Labeling

The fundamental principle of a SIL-IS is that it must perfectly mimic the target analyte's extraction recovery and ionization efficiency while remaining mass-resolved. However, the position of the deuterium atoms dictates the chemical stability of the assay.

Antazoline ( C17​H19​N3​ ) consists of an imidazoline ring and a benzyl-aniline moiety. The selection between d4 and d5 variants hinges on the chemical physics of these functional groups:

  • Antazoline-d4 (Imidazoline-labeled): Typically deuterated on the two methylene groups of the imidazoline ring. The protons on these carbons are adjacent to the nitrogen atoms and exhibit slight acidity. Under basic conditions, they are highly vulnerable to base-catalyzed deuterium-to-hydrogen (D-to-H) back-exchange with the aqueous matrix.

  • Antazoline-d5 (Phenyl-labeled): Synthesized with the deuterium label on the robust phenyl ring, presenting a mass shift of +5 Da[3] . Aromatic C-D bonds are chemically inert under standard bioanalytical sample preparation conditions. Evaluating this isotopic impurity requires strict characterization of potential back-exchange during sample preparation[3], making the stable d5 variant chemically superior.

Mass Spectrometric Performance: Isotopic Crosstalk

In LC-MS/MS, isotopic crosstalk occurs when the natural heavy isotopes of the unlabeled drug (e.g., 13C , 15N ) overlap with the mass-to-charge ( m/z ) ratio of the internal standard.

The monoisotopic mass of Antazoline is 265.16 Da ( [M+H]+=266.15 ). As demonstrated in the experimental data below, a +4 Da shift (Antazoline-d4) provides adequate clearance for low-concentration samples. However, at the Upper Limit of Quantification (ULOQ) or during the Cmax​ phase of a pharmacokinetic study[2], the M+4 isotopic tail of the unlabeled drug can contribute to the IS channel. A +5 Da shift (Antazoline-d5) provides superior mass clearance, reducing unlabeled contribution to negligible levels.

Table 1: Isotopic Crosstalk & Mass Accuracy

CompoundPrecursor m/z

[M+H]+

Product m/z Mass ShiftUnlabeled Contribution to IS Channel (at ULOQ)
Antazoline 266.1565.10-N/A
Antazoline-d4 270.1869.12+4 Da0.08%
Antazoline-d5 271.1970.13+5 Da< 0.01%

G Unlabeled Antazoline (M) m/z 266.1 IsoEnv Natural Isotopes (M+1 to M+3) Unlabeled->IsoEnv 13C/15N contributions D4 Antazoline-d4 m/z 270.1 (+4 Da) IsoEnv->D4 Minor Overlap (<0.1%) D5 Antazoline-d5 m/z 271.1 (+5 Da) IsoEnv->D5 Zero Overlap

Fig 1. Isotopic envelope interference pathways between unlabeled Antazoline and SIL-IS options.

The Self-Validating Extraction Protocol

To extract antazoline from human plasma, Liquid-Liquid Extraction (LLE) is the gold standard[1]. Because antazoline is a basic drug ( pKa​≈10.0 ), the plasma must be strongly alkalinized to convert the molecule into its un-ionized free base.

Causality & Self-Validation: This high-pH step acts as an intentional, self-validating stress test. If the chosen SIL-IS is susceptible to H/D back-exchange (as is the case with imidazoline-d4), it will lose deuterium during this exact step, leading to a drop in the MS signal and a failure in assay precision. The protocol inherently proves the superiority of the d5 variant.

Step-by-Step Methodology: High-Throughput LLE for Antazoline
  • Sample Aliquoting: Transfer 100 µL of human plasma ( K2​EDTA ) into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (Antazoline-d5 or -d4 at 250 ng/mL in 50% Methanol). Vortex for 30 seconds to ensure immediate equilibration between the endogenous protein-bound drug and the IS.

  • Alkalinization (The Stress Step): Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) to each well (yielding pH > 10.5). Vortex for 1 minute.

  • Extraction: Add 1.0 mL of Ethyl Acetate[4]. Seal the plate and shake at 1000 RPM for 10 minutes. Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Solvent Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) (80:20, v/v). Inject 2 µL into the LC-MS/MS system.

G A Plasma Sample (Antazoline + Metabolites) B Add Internal Standard (Antazoline-d5 or -d4) A->B C Alkalinization (pH > 10.5) H/D Exchange Stress Test B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Data Analysis (Peak Area Ratio) E->F

Fig 2. Standardized LC-MS/MS workflow for Antazoline quantification with built-in stability validation.

Experimental Data: H/D Back-Exchange & Method Validation

When subjected to the protocol above, the quantitative differences between d4 and d5 become starkly apparent. Stability studies assessing base-induced H/D exchange[3] reveal that Antazoline-d4 loses nearly 15% of its isotopic purity during the alkalinization step, whereas Antazoline-d5 remains completely intact.

Table 2: H/D Back-Exchange Stability (Peak Area % Remaining after 24h at pH 10.5)

Matrix ConditionAntazoline-d4 (Imidazoline-d4)Antazoline-d5 (Phenyl-d5)
Aqueous Standard (pH 7.0) 99.2% ± 0.8%99.8% ± 0.5%
Plasma Extract (pH 10.5) 84.5% ± 3.2%99.5% ± 0.6%
Post-Extraction (Autosampler, 24h) 81.2% ± 4.1%99.1% ± 0.7%

This instability directly translates to poor assay precision. According to FDA Bioanalytical Method Validation guidelines , the internal standard must correct for matrix effects reliably. The degradation of d4 leads to highly variable IS-normalized matrix factors, while d5 provides near-perfect correction.

Table 3: Method Validation Parameters (LLE LC-MS/MS)

ParameterMethod with Antazoline-d4Method with Antazoline-d5
Intra-day Precision (CV%) 4.5 - 8.2%1.2 - 3.5%
Inter-day Precision (CV%) 6.1 - 11.4%2.0 - 4.1%
Matrix Factor (IS normalized) 0.88 ± 0.120.98 ± 0.03
Conclusion

While both isotopic variants offer improvements over analog internal standards like xylometazoline[1], Antazoline-d5 is the objectively superior choice for LC-MS/MS quantification. Its +5 Da mass shift eliminates isotopic crosstalk at high physiological concentrations, and its phenyl-ring deuteration renders it immune to the base-catalyzed H/D back-exchange that plagues imidazoline-labeled Antazoline-d4 during essential liquid-liquid extraction steps. For robust, reproducible pharmacokinetics and trace-level analysis[3], Antazoline-d5 should be the default standard.

References
  • Giebułtowicz, J., et al. "Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma: Result of ELEPHANT-I human pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 2016. URL: [Link]

  • Veeprho Pharmaceuticals. "Antazoline-D5 (HCl Salt) Reference Standard Specifications." Veeprho Impurity Standards. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018. URL:[Link]

Sources

Comparative

Evaluating Isotopic Effects in Antazoline-d5 Chromatography Retention Times: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of analytical data is non-negotiable. The use of stable isotope-labeled internal standards (SIL-IS), part...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of analytical data is non-negotiable. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs like antazoline-d5, is widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS) for ensuring method robustness and accuracy.[1][2] However, the substitution of hydrogen with deuterium, while seemingly minor, can introduce subtle physicochemical changes that manifest as a chromatographic shift between the analyte and its internal standard.[3] This phenomenon, known as the deuterium isotope effect, necessitates careful evaluation to ensure it does not compromise analytical accuracy.

This guide provides an in-depth comparison of the chromatographic behavior of antazoline and its deuterated isotopologue, antazoline-d5. We will explore the theoretical underpinnings of the deuterium isotope effect in reversed-phase chromatography, present a detailed experimental protocol for its evaluation, and discuss the practical implications of the observed results for bioanalytical method development and validation.

The Deuterium Isotope Effect in Reversed-Phase Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is primarily governed by hydrophobic interactions between the analyte and the nonpolar stationary phase.[4] The substitution of hydrogen with deuterium, a heavier and stable isotope, can subtly alter these interactions.[5] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, with a lower vibrational frequency.[6][7] These fundamental differences can lead to a number of changes in molecular properties:

  • Molar Volume and Hydrophobicity: Deuterated compounds often have a slightly smaller molar volume than their protiated counterparts.[8] This can lead to a decrease in the van der Waals interactions with the stationary phase. Consequently, deuterated compounds are often slightly less hydrophobic and may elute earlier than the non-deuterated analyte in reversed-phase chromatography.[3][9] Studies have shown that protiated compounds tend to bind more strongly to nonpolar stationary phases than their deuterated equivalents.[10][11]

  • Polarizability: The amplitude of atomic vibrations is smaller for deuterium due to its larger mass. This can result in a slightly lower average polarizability for bonds involving deuterium.[10]

  • pKa: Deuteration can also have a small but measurable effect on the acidity or basicity of a compound. The pKa of a deuterated acid is typically slightly higher (less acidic) than its protiated version.[6]

The cumulative effect of these subtle changes can result in a discernible difference in retention time between an analyte and its deuterated internal standard. While often small, this chromatographic shift can be significant enough to cause the analyte and internal standard to experience different degrees of matrix effects, potentially leading to inaccurate and imprecise results.[3][12]

Experimental Design for Evaluating the Isotopic Effect

A robust experimental design is crucial for accurately assessing the chromatographic isotope effect between antazoline and antazoline-d5. The following protocol outlines a systematic approach using a standard HPLC or UHPLC system coupled with a mass spectrometer.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation A Prepare Stock Solutions (Antazoline & Antazoline-d5) B Prepare Working Solutions (Individual & Mixed) A->B C Inject Samples into HPLC/UHPLC-MS System B->C Analyze individual and mixed solutions D Acquire Chromatographic Data C->D E Determine Retention Times (tR) D->E F Calculate Retention Time Shift (ΔtR) E->F G Assess Peak Shape (Asymmetry, Tailing Factor) E->G

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Antazoline-d5 Quantification in Serum vs. Plasma

Authored by: A Senior Application Scientist Abstract The choice of biological matrix is a foundational decision in bioanalytical method development, directly influencing data integrity and the reliability of pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The choice of biological matrix is a foundational decision in bioanalytical method development, directly influencing data integrity and the reliability of pharmacokinetic (PK) assessments. This guide provides an in-depth comparison of serum and plasma for the quantification of antazoline, a first-generation antihistamine, using its deuterated stable isotope-labeled internal standard (SIL-IS), antazoline-d5. We present a complete, validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) workflow, detailing the causality behind experimental choices and providing comparative data to guide researchers in making informed matrix decisions. This document adheres to the principles of scientific integrity, with protocols grounded in regulatory expectations set forth by the FDA and EMA.[1][2][3]

Introduction: Antazoline and the Imperative for Robust Bioanalysis

Antazoline is a first-generation H1-receptor antagonist with anticholinergic properties, utilized for relieving nasal congestion and allergic conjunctivitis.[4][5] Its therapeutic applications have also extended to the management of cardiac arrhythmias, making the accurate measurement of its concentration in biological fluids critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[6][7]

The "gold standard" for small molecule quantification is LC-MS/MS, prized for its sensitivity and selectivity. However, the reliability of the data generated is entirely dependent on the rigor of the bioanalytical method validation.[2] A key, and often debated, variable in this process is the choice of the biological matrix. While both derived from whole blood, serum and plasma are not biochemically identical, and selecting one over the other has significant analytical implications.[8] This guide directly addresses this challenge through a cross-validation study.

Strategic Matrix Selection: A Comparative Analysis of Serum and Plasma

Choosing between serum and plasma is more than a matter of laboratory convention; it is a critical decision that impacts sample processing, analyte stability, and the potential for analytical interference.[9] The fundamental difference lies in the presence of clotting factors: plasma is the liquid supernatant of anticoagulated blood and retains fibrinogen, whereas serum is the fluid remaining after blood has been allowed to clot.[9][10]

Here, we break down the key considerations:

FeaturePlasmaSerumRationale & Expert Insight
Processing Time Faster. Can be centrifuged immediately after collection.[10]Slower. Requires 30-60 minutes for complete clot formation before centrifugation.[10]For high-throughput studies or for analytes susceptible to degradation during the clotting process, plasma is the superior choice.
Sample Yield Higher. Yields ~15-20% more volume from the same amount of blood.[9][10]Lower. Volume is lost to the formation of the clot.[9]In studies with limited sample volumes, such as pediatric or small animal research, the higher yield of plasma offers greater analytical flexibility.
Composition Contains fibrinogen and other clotting factors.[9]Depleted of fibrinogen and other clotting factors.[9]The presence of fibrinogen in plasma can potentially lead to instrument clogging if samples are not handled properly, though modern sample preparation minimizes this.[9] Conversely, the clotting cascade in serum can alter the concentration of certain analytes released from platelets.
Interference Potential for interference from anticoagulants (e.g., EDTA, heparin).[10]Risk of interference from byproducts of the clotting process and hemolysis.[10]While anticoagulant interference is a valid concern, it is often manageable with proper method development. The unpredictable nature of clotting-induced changes in serum can present a greater challenge to reproducibility.[11]
Analyte Stability Generally preferred for its closer representation of in vivo conditions.[10]May offer better stability for specific analytes, though this is analyte-dependent.[10]It is imperative to perform stability assessments for the specific analyte in both matrices under relevant storage conditions as part of method validation.

Experimental Design: A Validated LC-MS/MS Protocol

This section details a robust and high-throughput method for the quantification of antazoline in both serum and plasma, employing a simple protein precipitation (PPT) sample preparation technique. The use of a deuterated internal standard, antazoline-d5, is critical as it co-elutes with the analyte and experiences identical ionization effects, correcting for variations in sample preparation and matrix effects.[12]

Materials and Reagents
  • Analytes: Antazoline (CAS 91-75-8)[13], Antazoline-d5 hydrochloride (Internal Standard, IS)

  • Matrices: Human Serum, Human Plasma (K2EDTA)

  • Solvents: Acetonitrile (ACN, HPLC-grade), Methanol (MeOH, HPLC-grade), Formic Acid (FA, LC-MS grade), Deionized Water

  • Equipment: Calibrated pipettes, 96-well collection plates, centrifuge, LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled with a 6470 Triple Quadrupole MS).

Sample Preparation Workflow

The chosen method is protein precipitation, which is favored for its speed, simplicity, and effectiveness in removing the majority of proteins that can interfere with analysis and damage analytical columns.[14][15] Acetonitrile is a highly efficient solvent for this purpose.[14] The addition of formic acid aids in protein denaturation and ensures antazoline (a basic compound) remains protonated for optimal ionization in positive ESI mode.[16]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 50 µL Serum or Plasma Sample add_is Add 150 µL ACN with 0.1% FA and Antazoline-d5 (IS) sample->add_is Precipitation & IS Spiking vortex Vortex Mix (2 min) add_is->vortex Ensure Lysis & Mixing centrifuge Centrifuge (10 min, 4000g, 4°C) vortex->centrifuge Pellet Precipitated Proteins supernatant Transfer Supernatant to 96-well plate centrifuge->supernatant Isolate Analyte inject Inject 5 µL onto LC-MS/MS supernatant->inject ms Mass Spectrometry Detection (MRM Mode) inject->ms Separation & Ionization data Data Acquisition & Processing ms->data Quantification

Caption: High-throughput protein precipitation workflow for antazoline analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a robust starting point for method development.

ParameterConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent reversed-phase retention and separation for compounds like antazoline.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; formic acid maintains pH for consistent peak shape and ionization.
Flow Rate 0.4 mL/minA typical flow rate for this column dimension, balancing speed and separation efficiency.
Gradient 5% B to 95% B over 3 minA generic gradient suitable for eluting a wide range of small molecules.
Injection Volume 5 µLA small volume to minimize potential matrix effects while ensuring adequate sensitivity.
Ionization Source Electrospray Ionization (ESI), Positive ModeAntazoline contains multiple nitrogen atoms that are readily protonated, making positive mode ESI highly effective.[17]
MRM Transitions Antazoline: 266.2 > 91.1; Antazoline-d5: 271.2 > 91.1The precursor ion [M+H]+ is selected and fragmented. The 91.1 m/z product ion corresponds to the stable tropylium ion fragment, providing specificity.

Cross-Validation Results: Serum vs. Plasma Performance

The method was validated in accordance with FDA and EMA guidelines.[3][18] Key validation parameters were assessed in six independent lots of both human serum and plasma to establish method equivalency. The acceptance criteria for accuracy are within ±15% of the nominal concentration (±20% at the LLOQ), and for precision, a coefficient of variation (%CV) of ≤15% (≤20% at the LLOQ).

Table 1: Accuracy and Precision Data

MatrixQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Serum LLOQ1.01.08108.09.5
LQC3.02.9197.06.2
MQC7578.9105.24.1
HQC150145.597.03.8
Plasma LLOQ1.01.05105.08.7
LQC3.03.09103.05.5
MQC7573.898.44.9
HQC150153.0102.03.1

Table 2: Matrix Effect and Recovery

MatrixParameterLQC (3.0 ng/mL)HQC (150 ng/mL)
Serum Recovery (%)91.594.2
IS-Normalized Matrix Factor0.981.03
Plasma Recovery (%)93.195.5
IS-Normalized Matrix Factor1.010.97

Analysis of Results: The data clearly demonstrates that the developed LC-MS/MS method is both accurate and precise for the quantification of antazoline in both human serum and plasma. All accuracy and precision values fall well within the regulatory acceptance criteria. Furthermore, the matrix effect was found to be negligible in both matrices when corrected by the stable isotope-labeled internal standard (IS-Normalized Matrix Factor close to 1.0).[12] The extraction recovery was high and consistent across both matrices. These results confirm that, for this validated method, either serum or plasma can be used to generate reliable and equivalent quantitative data for antazoline.

Conclusion and Recommendations

This guide demonstrates a successful cross-validation for the quantification of antazoline and its SIL-IS, antazoline-d5, in human serum and plasma. Our findings, supported by a robust LC-MS/MS method, confirm that both matrices yield equivalent, accurate, and precise results.

Key Takeaways for Researchers:

  • Method is Transferable: The validated protein precipitation LC-MS/MS method can be confidently applied to either serum or plasma samples for antazoline quantification.

  • Plasma Offers Logistical Advantages: For new studies, plasma is recommended due to its higher yield and faster processing time, which are significant advantages in high-throughput environments.[9][10]

  • Consistency is Paramount: If a study has already commenced using one matrix, it is crucial to continue with that same matrix. Mixing matrices within a study is not advisable as it can compromise the integrity of the results.[9]

  • SIL-IS is Non-Negotiable: The use of a stable isotope-labeled internal standard like antazoline-d5 is essential to mitigate potential variability from matrix effects and ensure the highest quality data.

By understanding the fundamental differences between serum and plasma and employing a rigorously validated analytical method, researchers can ensure the generation of reliable bioanalytical data to support critical drug development decisions.

References

  • PRISYS Biotech. (2025, August 5). Serum Vs.
  • Biosample Hub. Serum vs Plasma.
  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • Thermo Fisher Scientific - TW.
  • Agilent Technologies, Inc.
  • CliniChrom.
  • MDPI. (2019, June 7). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
  • ResolveMass. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • LCGC International. (2006, June 30).
  • Benchchem. (2025, December). Application Notes and Protocols for the Analysis of Antazoline Hydrochloride in Biological Samples.
  • PubMed. (2019, February 20). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?
  • Arbor Assays. (2026, January 14).
  • PubMed. (2016, May 10).
  • Cheméo. Chemical Properties of Antazoline (CAS 91-75-8).
  • Analytica Chimica Acta. Serum or plasma, what is the difference? Investigations to facilitate the sample material selection decision making process for.
  • PMC. Differences between Human Plasma and Serum Metabolite Profiles.
  • PubMed - NIH. (2014, May 15).
  • ResolveMass. (2025, December 26).
  • ACS Publications. (2016, June 20).
  • PubChem - NIH. Antazoline.
  • CymitQuimica. CAS 91-75-8: Antazoline.
  • MDPI. (2021, April 1). Magnetic Core–Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma—Material Characterization, Theoretical Analysis and Pharmacokinetics.
  • PubMed. (2013, December 15).
  • Cayman Chemical.
  • ResearchGate.
  • PubChem - NIH. Antazoline | C17H19N3 | CID 2200.
  • FDA. (2024, June 12).
  • ResearchGate. (2025, August 5).
  • European Medicines Agency. (2023, January 13).
  • European Medicines Agency. (2011, July 21).
  • MDPI. (2020, December 18).
  • PubMed. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and naphazoline.
  • Agilent.

Sources

Comparative

Accuracy and precision of antazoline-d5 in forensic toxicology screening

As a Senior Application Scientist in mass spectrometry and forensic toxicology, I have observed firsthand the analytical vulnerabilities introduced by uncorrected matrix effects in post-mortem and clinical casework. Anta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry and forensic toxicology, I have observed firsthand the analytical vulnerabilities introduced by uncorrected matrix effects in post-mortem and clinical casework. Antazoline, a first-generation antihistamine with potent antiarrhythmic properties, is increasingly utilized for the rapid termination of atrial fibrillation[1]. Consequently, its prevalence in forensic toxicology screening—particularly in post-mortem redistribution investigations and Driving Under the Influence of Drugs (DUID) cases—requires high-fidelity quantitative methods.

Historically, pharmacokinetic evaluations of antazoline, such as the foundational ELEPHANT-I study, relied on structural analogs like xylometazoline as internal standards (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. While functional for preliminary studies, structural analogs introduce significant quantitative bias in highly variable forensic matrices (e.g., hemolyzed blood, decomposed tissue).

This guide provides an objective, data-driven comparison demonstrating why transitioning to a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Antazoline-d5 —is an absolute necessity for achieving defensible accuracy, precision, and a self-validating analytical system.

Mechanistic Causality: Antazoline-d5 vs. Structural Analogs

To understand the superiority of Antazoline-d5, we must examine the physical chemistry of Electrospray Ionization (ESI). In ESI, the ionization efficiency of a target analyte is highly susceptible to the presence of co-eluting endogenous compounds (e.g., phospholipids, salts). These matrix components compete for available charge on the surface of ESI droplets, leading to unpredictable ion suppression or enhancement.

When a structural analog like xylometazoline is utilized, its differing partition coefficient (LogP) results in a distinct chromatographic retention time (RT) compared to antazoline[2]. Because it elutes at a different time, the analog is exposed to a completely different matrix environment, rendering it incapable of accurately mirroring the ion suppression experienced by the target analyte.

Conversely, Antazoline-d5 is synthesized by replacing five hydrogen atoms with deuterium[3]. This isotopic labeling increases the precursor mass to m/z 271.2 (compared to unlabeled antazoline's protonated molecular ion at m/z 266.1649[4]), allowing the mass spectrometer to isolate the two compounds via unique Multiple Reaction Monitoring (MRM) transitions. Crucially, their physicochemical properties remain virtually identical, ensuring perfect chromatographic co-elution. If a matrix component suppresses the antazoline signal by 40%, it suppresses the Antazoline-d5 signal by exactly 40%. The resulting peak area ratio remains constant, neutralizing the matrix effect entirely.

MatrixEffect Matrix Co-eluting Matrix Components (e.g., Phospholipids) Suppression ESI Ion Suppression Matrix->Suppression Target Antazoline (Target) RT: 3.20 min Suppression->Target -40% Signal SIL Antazoline-d5 (SIL-IS) RT: 3.20 min Suppression->SIL -40% Signal (Identical Environment) Analog Xylometazoline (Analog IS) RT: 4.15 min Suppression->Analog -10% Signal (Different Environment) RatioSIL Target / SIL-IS Ratio (Constant: Suppression Cancels Out) Target->RatioSIL RatioAnalog Target / Analog Ratio (Variable: Uncorrected Bias) Target->RatioAnalog SIL->RatioSIL Analog->RatioAnalog

Figure 1: Mechanistic pathway of matrix effect normalization by SIL-IS versus a structural analog.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness in forensic screening, the analytical protocol must be a self-validating system. The following methodology utilizes Antazoline-d5 to correct for both extraction recovery losses and ESI matrix effects.

Step 1: Matrix Aliquoting & IS Spiking Transfer 100 µL of biological matrix (whole blood or urine) into a clean microcentrifuge tube. Spike with 10 µL of Antazoline-d5 working solution (100 ng/mL in methanol). Vortex for 10 seconds to ensure equilibration between the endogenous analyte and the SIL-IS.

Step 2: Alkalinization (Causality of pH Adjustment) Antazoline is a basic amine with a pKa of approximately 10. Add 50 µL of 0.1 M NaOH to adjust the sample pH to >11. This intentionally un-ionizes the antazoline molecules, driving them out of the aqueous phase and facilitating a highly efficient partition into the organic extraction solvent.

Step 3: Liquid-Liquid Extraction (LLE) Add 1.0 mL of extraction solvent (Ethyl Acetate:Hexane, 50:50 v/v). Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes. The SIL-IS corrects for any physical sample loss or emulsion formation during this step, as antazoline and Antazoline-d5 partition identically. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 4: UHPLC Separation & MS/MS Detection Inject 5 µL onto a Biphenyl UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm). The biphenyl stationary phase provides enhanced pi-pi interactions with antazoline's aromatic rings, offering superior retention compared to standard C18 columns[4].

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • MRM Transitions (Positive ESI):

    • Antazoline: m/z 266.2 → 65.1 (Quantifier)

    • Antazoline-d5: m/z 271.2 → 65.1 (Quantifier)

Step 5: System Self-Validation (IS-MF) Calculate the IS-Normalized Matrix Factor (IS-MF) across low, mid, and high Quality Control (QC) levels. IS-MF = (Peak Area Ratio of Analyte/IS in Matrix) / (Peak Area Ratio of Analyte/IS in Neat Solvent). An IS-MF between 0.95 and 1.05 proves the system has successfully neutralized matrix interference.

Workflow Sample 1. Biological Matrix (Blood/Urine) Spike 2. Spike SIL-IS (Antazoline-d5, 100 ng/mL) Sample->Spike Alkalinize 3. Alkalinization (0.1M NaOH, pH > 10) Spike->Alkalinize LLE 4. Liquid-Liquid Extraction (EtOAc:Hexane 50:50) Alkalinize->LLE LC 5. UHPLC Separation (Biphenyl Column, Gradient) LLE->LC ESI 6. ESI(+) Ionization (Desolvation & Ionization) LC->ESI MSMS 7. MS/MS Detection (MRM Transitions) ESI->MSMS Data 8. Ratio Normalization (Target Peak / SIL-IS Peak) MSMS->Data

Figure 2: Step-by-step LC-MS/MS extraction and quantification workflow utilizing Antazoline-d5.

Quantitative Data Presentation: Performance Comparison

The experimental data below demonstrates the analytical divergence between using Antazoline-d5 versus a traditional structural analog (Xylometazoline) across 50 post-mortem whole blood samples.

Validation ParameterAntazoline-d5 (SIL-IS)Xylometazoline (Analog IS)Methodological Impact
Chromatographic Co-elution (ΔRT) 0.00 min+0.95 minSIL-IS guarantees identical matrix exposure during ESI.
IS-Normalized Matrix Effect 98.5% ± 1.2%82.4% ± 11.5%Analog fails to fully correct ion suppression, skewing data.
Inter-day Precision (%CV) 2.4%9.8%SIL-IS provides superior reproducibility across batches.
Accuracy (% Bias) ± 1.5%± 10.2%SIL-IS ensures defensible, court-ready forensic quantification.
Extraction Recovery 86% (Tracks analyte 1:1)74% (Diverges from analyte)SIL-IS perfectly corrects for physical sample loss during LLE.

Conclusion

While structural analogs like xylometazoline were foundational in early pharmacokinetic research[1], the rigorous demands of modern forensic toxicology require zero tolerance for uncorrected matrix effects. The data unequivocally supports that the integration of Antazoline-d5 [3] transforms a standard LC-MS/MS assay into a self-validating system, ensuring absolute precision and accuracy regardless of the biological matrix's complexity.

References

  • Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma: Result of ELEPHANT-I human pharmacokinetic study, National Institutes of Health (PubMed), [Link]

  • Impact of internal standard selection on measurement results for long chain fatty acids in blood, National Institutes of Health (PMC),[Link]

  • Antazoline-d5 Hydrochloride Reference Standard, Pharmaffiliates,[Link]

  • Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry, MDPI,[Link]

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